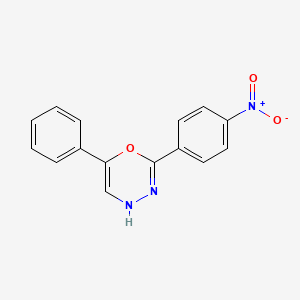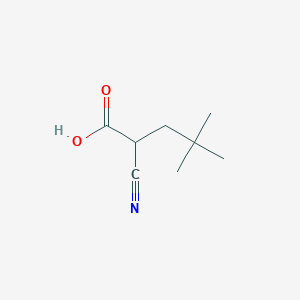
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol is a chemical compound with the molecular formula C7H15Cl3GeO2 . This compound contains 28 atoms, including 15 hydrogen atoms, 7 carbon atoms, 2 oxygen atoms, and 3 chlorine atoms . It is known for its unique structure, which includes a trimethylgermyl group and three chlorine atoms attached to the butane backbone.
Vorbereitungsmethoden
The synthesis of 4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol involves several steps. One common method includes the reaction of a suitable butane derivative with trimethylgermyl chloride in the presence of a catalyst. The reaction conditions typically involve an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using specialized equipment to handle the reagents and maintain the required conditions .
Analyse Chemischer Reaktionen
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol involves its interaction with specific molecular targets. The trimethylgermyl group can interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific binding sites .
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol can be compared with other similar compounds, such as:
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol: This compound has a trimethylsilyl group instead of a trimethylgermyl group, leading to different chemical properties.
4,4,4-Trichloro-2-(trimethylstannyl)butane-1,3-diol: The presence of a trimethylstannyl group gives this compound unique characteristics compared to the germanium derivative.
Eigenschaften
CAS-Nummer |
88237-41-6 |
|---|---|
Molekularformel |
C7H15Cl3GeO2 |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
4,4,4-trichloro-2-trimethylgermylbutane-1,3-diol |
InChI |
InChI=1S/C7H15Cl3GeO2/c1-11(2,3)5(4-12)6(13)7(8,9)10/h5-6,12-13H,4H2,1-3H3 |
InChI-Schlüssel |
SSSWVQWDRXHHDG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)C(CO)C(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


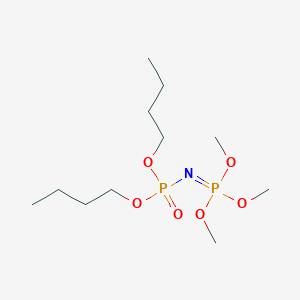
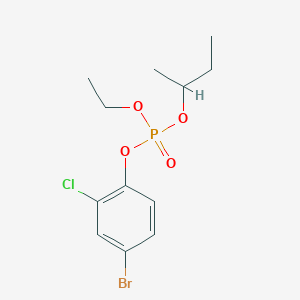
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)


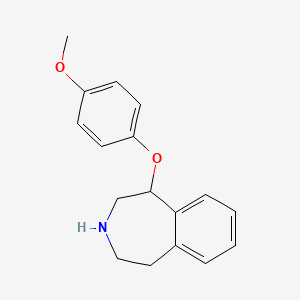

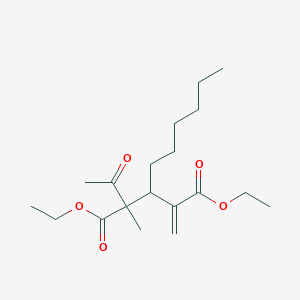
![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
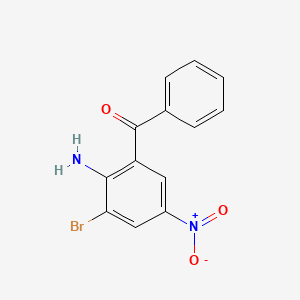
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
